

Characterization of 1-Monopalmitolein: A Technical Guide to its Spectral Analysis

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Compound of Interest		
Compound Name:	1-Monopalmitolein	
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Introduction

1-Monopalmitolein, also known as 1-[(9Z)-hexadecenoyl]glycerol, is a monoacylglycerol (MAG) that plays a significant role as a structural and bioactive metabolite.[1][2] As a member of the lipid family, its accurate identification and quantification are crucial in various fields, including drug development and metabolic research. This technical guide provides an in-depth overview of the characterization of **1-monopalmitolein** using nuclear magnetic resonance (NMR) and mass spectrometry (MS), presenting key spectral data, detailed experimental protocols, and a visual workflow for its analysis.

Molecular and Chemical Properties

Property	Value	Source
Molecular Formula	C19H36O4	PubChem[3]
Molecular Weight	328.5 g/mol	PubChem[3]
IUPAC Name	2,3-dihydroxypropyl (Z)- hexadec-9-enoate	PubChem[3]
CAS Number	37515-61-0	PubChem[3]
ChEBI ID	CHEBI:133596	PubChem[3]



Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of lipids like **1-monopalmitolein**.[1][2] Electrospray ionization (ESI) is a commonly employed technique for the analysis of monoacylglycerols.[1][2]

Fragmentation Data

In tandem mass spectrometry (MS/MS), **1-monopalmitolein** typically forms a protonated molecule [M+H]⁺ or an ammonium adduct [M+NH₄]⁺ as the precursor ion.[1][3] Collision-induced dissociation of these precursor ions yields characteristic fragment ions that are diagnostic for the fatty acid and glycerol backbone.

Table 1: MS/MS Fragmentation Data for **1-Monopalmitolein**

Precursor Ion	Precursor m/z	Collision Energy	Fragment lons (m/z)	Source
[M+H]+	329.2686	Not Specified	311.2, 255.2, 237.1	NIST Mass Spectrometry Data Center[3]
[M+NH ₄]+	346.29573	45 V	329.293, 311.2824	MassBank of North America (MoNA)[3]

Note: The fragment at m/z 311.2 corresponds to the neutral loss of a water molecule from the protonated precursor. The fragment at m/z 237.1 likely represents the palmitoleic acid acylium ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical structure and environment of the atoms within a molecule. For monoacylglycerols, ¹H and ¹³C NMR are valuable for confirming the identity and purity of the compound.



¹H NMR Spectral Data

The ¹H NMR spectrum of a monoacylglycerol exhibits characteristic signals for the glycerol backbone protons and the fatty acyl chain protons.

Table 2: Predicted ¹H NMR Chemical Shifts for **1-Monopalmitolein**

Proton	Chemical Shift Range (ppm)	Multiplicity
Olefinic protons (-CH=CH-)	5.30 - 5.40	m
Glycerol CH₂O-acyl	4.10 - 4.20	m
Glycerol CHOH	3.90 - 4.00	m
Glycerol CH₂OH	3.60 - 3.80	m
Methylene α to C=O (-CH ₂ -COO-)	2.30 - 2.40	t
Methylene α to C=C (-CH ₂ -CH=)	1.95 - 2.10	m
Methylene chain (-(CH2)n-)	1.20 - 1.40	m
Terminal methyl (-CH₃)	0.85 - 0.95	t

Note: These are typical chemical shift ranges for monoacylglycerols and may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for **1-Monopalmitolein**



Carbon	Chemical Shift Range (ppm)
Carbonyl (C=O)	173 - 175
Olefinic (-CH=CH-)	128 - 131
Glycerol CH₂O-acyl	65 - 67
Glycerol CHOH	70 - 72
Glycerol CH₂OH	62 - 64
Methylene α to C=O (-CH ₂ -COO-)	33 - 35
Methylene chain (-(CH2)n-)	22 - 32
Terminal methyl (-CH₃)	13 - 15

Note: These are approximate chemical shift ranges. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

Experimental ProtocolsMass Spectrometry Protocol

This protocol outlines a general procedure for the analysis of **1-monopalmitolein** using ESI-MS/MS.

- Sample Preparation: Dissolve the **1-monopalmitolein** standard or lipid extract in a suitable solvent such as methanol or a mixture of isopropanol:methanol:acetonitrile:H₂O.[1] To facilitate the formation of ammonium adducts, 2 mM ammonium acetate can be added to the mobile phase.[1]
- Instrumentation: Utilize a quadrupole time-of-flight (Q-TOF) or a hybrid orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
- Infusion and Ionization: Infuse the sample solution directly into the ESI source.
 Monoacylglycerols can form both protonated molecules [M+H]⁺ and ammonium adducts [M+NH₄]⁺.[1]



- MS/MS Analysis: Select the precursor ion of interest (e.g., m/z 329.3 for [M+H]⁺ or m/z 346.3 for [M+NH₄]⁺) in the first mass analyzer (Q1).
- Fragmentation: Subject the selected precursor ion to collision-induced dissociation (CID) in the collision cell (Q2) with an appropriate collision energy to induce fragmentation.
- Detection: Analyze the resulting fragment ions in the time-of-flight (TOF) or orbitrap mass analyzer to obtain the MS/MS spectrum.

NMR Spectroscopy Protocol

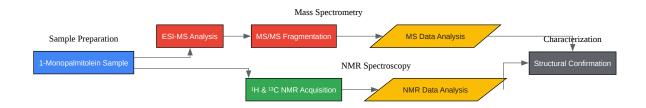
This protocol provides a general method for acquiring ¹H and ¹³C NMR spectra of **1-monopalmitolein**.

- Sample Preparation: Dissolve approximately 5-10 mg of **1-monopalmitolein** in a deuterated solvent such as chloroform-d (CDCl₃) in a 5 mm NMR tube.[4] Tetramethylsilane (TMS) can be used as an internal standard.
- Instrumentation: Use a high-resolution NMR spectrometer, for instance, operating at a proton frequency of 400 MHz or higher.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.
- Data Processing: Process the acquired free induction decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction to obtain the final NMR spectra.



Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of **1-monopalmitolein** using MS and NMR techniques.



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Caption: Experimental workflow for **1-monopalmitolein** characterization.

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